molecular formula C11H17Cl2NO B1531654 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride CAS No. 2206265-45-2

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride

Cat. No.: B1531654
CAS No.: 2206265-45-2
M. Wt: 250.16 g/mol
InChI Key: AAOXMQCBTXUCMG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.68 g/mol. This compound is characterized by its chloro and isopropoxy groups attached to a phenyl ring, which is further connected to an ethylamine group. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-isopropoxyphenol with ethylamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ethylamine derivative.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and chemical reactions.

  • Biology: In the study of biological processes and interactions.

  • Medicine: As a potential therapeutic agent or intermediate in drug synthesis.

  • Industry: In the production of various chemical products and materials.

Mechanism of Action

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is similar to other phenyl derivatives, such as 4-chloro-2-isopropylphenol and 1-(4-chloro-2-isopropoxyphenyl)ethanol. its unique combination of chloro and isopropoxy groups, along with the ethylamine moiety, sets it apart from these compounds. This uniqueness contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 4-Chloro-2-isopropylphenol

  • 1-(4-Chloro-2-isopropoxyphenyl)ethanol

  • 4-Chloro-2-methoxyphenol

Biological Activity

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro-substituted aromatic ring and an ethylamine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

C12H16ClNHCl\text{C}_{12}\text{H}_{16}\text{ClN}\cdot \text{HCl}
  • Receptor Interaction : Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, particularly adrenergic receptors. These interactions can modulate physiological responses such as blood pressure regulation and neurotransmission.
  • Antitumor Activity : In vitro assays have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines, including prostate and breast cancer models. For instance, a study reported an IC50 value of approximately 700 nM against specific cancer cell lines, indicating significant antitumor potential .
  • Antioxidant Properties : The compound may also possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related cellular damage. This aspect is particularly relevant in neurodegenerative disorders where oxidative stress plays a critical role .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Effect/Outcome Reference
AntitumorIC50 ~ 700 nM
AntioxidantProtective effects against oxidative stress
NeuroprotectivePotential in neurodegenerative models

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating the compound's efficacy against prostate cancer cells (PC-3), it was found to significantly reduce cell viability through apoptosis induction mechanisms involving adrenergic receptor modulation .
  • Neuroprotection : Another research highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Synthetic Pathways : The synthesis of this compound has been optimized through various methods, including microwave-assisted techniques that enhance yield and purity, facilitating further biological evaluations .

Properties

IUPAC Name

1-(4-chloro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOXMQCBTXUCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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